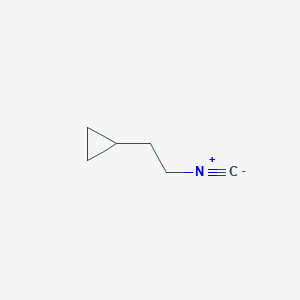
(2-Isocyanoethyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isocyanoethyl)cyclopropane is an organic compound that features a cyclopropane ring attached to an isocyanoethyl group. Cyclopropane rings are known for their high strain and reactivity due to the angle strain in the three-membered ring. The isocyanoethyl group adds further reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isocyanoethyl)cyclopropane can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with sodium cyanide to form cyclopropylmethyl cyanide, which is then converted to this compound through a series of steps involving hydrolysis and dehydration . Another method involves the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with an appropriate isocyanate to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
(2-Isocyanoethyl)cyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction can produce cyclopropylamines .
Scientific Research Applications
(2-Isocyanoethyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (2-Isocyanoethyl)cyclopropane involves its reactivity due to the strained cyclopropane ring and the isocyano group. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can lead to changes in the activity of the target molecules, affecting biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
(2-Isothiocyanatoethyl)cyclopentane: Similar in structure but with a cyclopentane ring instead of a cyclopropane ring.
Spirocyclopropane derivatives: Compounds with a spirocyclic structure involving a cyclopropane ring
Uniqueness
(2-Isocyanoethyl)cyclopropane is unique due to the combination of the highly strained cyclopropane ring and the reactive isocyano group. This combination provides a versatile platform for various chemical transformations and applications in different fields .
Properties
Molecular Formula |
C6H9N |
|---|---|
Molecular Weight |
95.14 g/mol |
IUPAC Name |
2-isocyanoethylcyclopropane |
InChI |
InChI=1S/C6H9N/c1-7-5-4-6-2-3-6/h6H,2-5H2 |
InChI Key |
MVMVOWOCLWRCEH-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CCC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


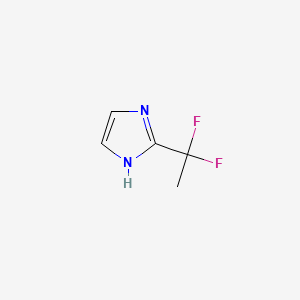
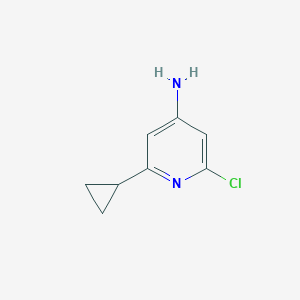

![1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine](/img/structure/B13584254.png)

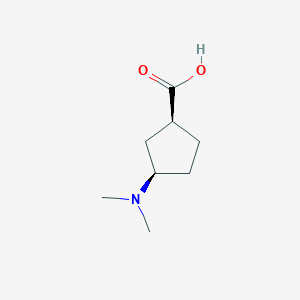
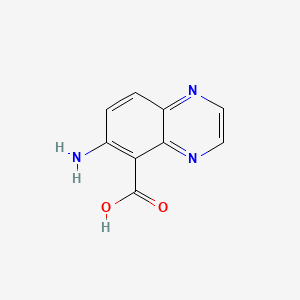
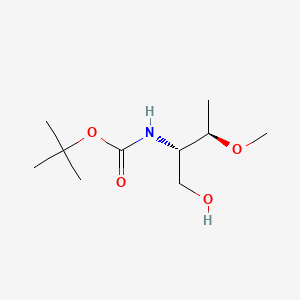
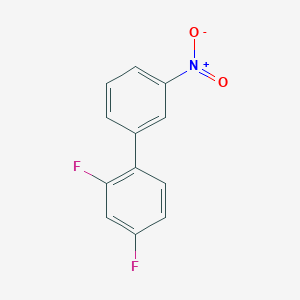
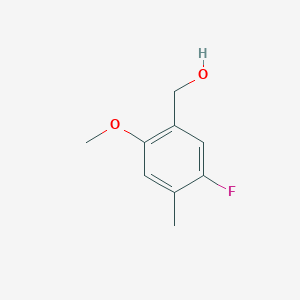
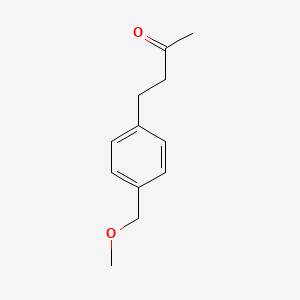
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 5-nitrofuran-2-carboxylate](/img/structure/B13584302.png)
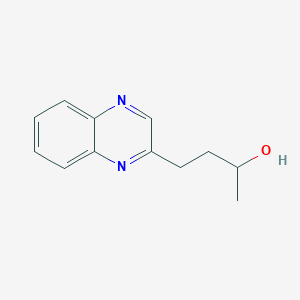
![2-(Benzo[d]thiazol-2-yl)-N-methylpropan-2-amine](/img/structure/B13584320.png)
